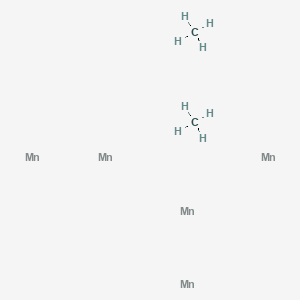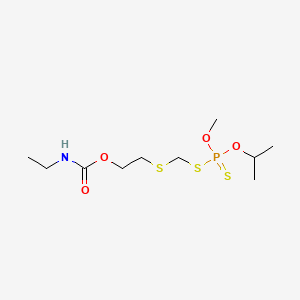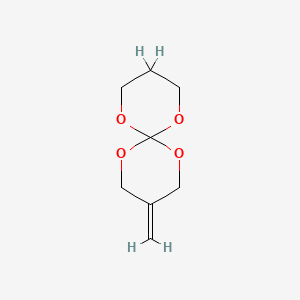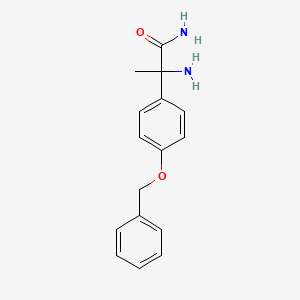![molecular formula C10H16O2 B13750845 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one CAS No. 85391-89-5](/img/structure/B13750845.png)
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one is an organic compound with the molecular formula C10H16O2. It is a bicyclic ketone with a hydroxyl group attached to one of the carbon atoms in the ring structure. This compound is also known by other names such as 4-Caranone and trans-4-Caranone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one with a hydroxylating agent to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反应分析
Types of Reactions
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile in various reactions, depending on the conditions .
相似化合物的比较
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one: Lacks the hydroxyl group present in 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one.
2-(7-Oxabicyclo[4.1.0]hept-3-yl)ethyl-trimethoxysilane: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a bicyclic ketone structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
属性
CAS 编号 |
85391-89-5 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3 |
InChI 键 |
ZPUQSQULULBFIN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1CC(C(=O)C2)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


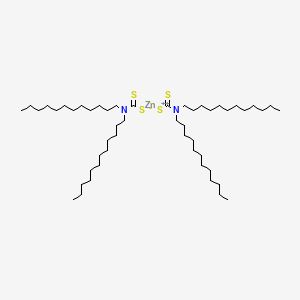
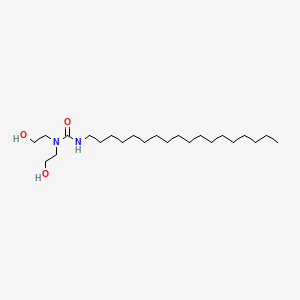

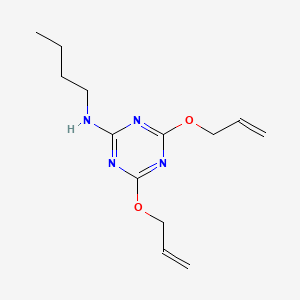
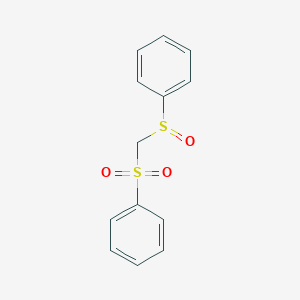

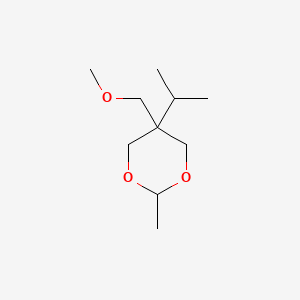

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)
